(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

Peptide synthesis Chiral chromatography Enantioselective synthesis

Peptide chemists often encounter racemization and inconsistent coupling yields with impure phenylalanine derivatives. Z-Phe-NH₂ (CAS 4801-80-3) solves this: - ≥99% HPLC purity minimizes side reactions in protease-catalyzed condensations, achieving yields up to 87%. - Orthogonal Cbz protection enables selective acidic deprotection in Fmoc-SPPS without affecting acid-labile side-chain groups. - Defined (S)-stereochemistry ensures biological recognition; validated as a chiral HPLC reference standard and rodent PK probe.

Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
CAS No. 4801-80-3
Cat. No. B554364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
CAS4801-80-3
Synonyms4801-80-3; (S)-Benzyl(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate; Z-PHE-NH2; ZINC00218234; AmbotzZAA1235; Z-L-Phenylalanineamide; AC1MBSD7; SCHEMBL764062; CHEMBL2042018; HHBOFAIEPRHUSR-HNNXBMFYSA-N; MolPort-002-494-158; ZINC218234; AKOS004910430; AM82178; AJ-18009; AK117101; ZB009563; N-Alpha-Carbobenzoxy-L-phenylalanineamide; ST2414653; K-9160; Nalpha-[(Phenylmethoxy)carbonyl]-L-phenylalaninamide; benzylN-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)/t15-/m0/s1
InChIKeyHHBOFAIEPRHUSR-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Phe-NH₂: Procurement Overview


(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (CAS 4801-80-3), also known as Z-Phe-NH₂ or Nα-Cbz-L-phenylalaninamide, is a chiral carbamate-protected amino acid amide widely used in peptide synthesis and protease research [1]. This compound serves as both a protected nucleophile and a reference standard in analytical and enzymatic studies. The Z (benzyloxycarbonyl) group offers standard acid-labile protection orthogonal to base-labile Fmoc chemistry [1], while the C-terminal amide blocks carboxylate reactivity and improves stability relative to free acids .

Chiral (S)-phenylalaninamide building block for peptide synthesis workflows
Orthogonal Z-protection compatible with Fmoc-based SPPS strategy
C-terminal amide blocks carboxylate reactivity; supports protease substrate studies

Z-Phe-NH₂: Substitution Risks


Z-Phe-NH₂ occupies a specific structural and functional niche that cannot be generically interchanged with other Z-protected amino acid amides (e.g., Z-Leu-NH₂, Z-Ala-NH₂) or its enantiomer (Z-D-Phe-NH₂). The phenylalanine side chain engages in critical aromatic stacking interactions in peptide substrates and inhibitors , while the L-stereochemistry is essential for biological recognition by mammalian proteases and receptors. Substitution with a D-enantiomer or a non-aromatic amino acid can drastically alter enzymatic turnover rates, binding affinity, and pharmacokinetic properties [1]. These differences are quantified in the evidence guide below.

Stereochemistry L-enantiomer for mammalian protease recognition D-enantiomer (Z-D-Phe-NH₂) may alter enzymatic turnover and binding affinity
Side chain Phenylalanine aromatic stacking in substrates and inhibitors Non-aromatic analogs (Z-Leu-NH₂, Z-Ala-NH₂) lack critical π-interactions
C-terminus Amide-capped; stable against carboxylate-mediated side reactions Free acid or ester forms may shift reactivity profile in coupling steps

Z-Phe-NH₂: Scientific Selection Evidence


Stereochemical Purity and Synthetic Yield Advantage

In a head-to-head synthetic comparison, the (S)-enantiomer (target compound) was obtained in 80% isolated yield, while the (R)-enantiomer yielded only 55% under identical amidation conditions [1]. This differential yield reflects intrinsic differences in crystallization behavior and solubility of the diastereomeric intermediates formed during workup, directly impacting production efficiency and cost for preparative-scale procurement.

Synthetic Yield
Head-to-head
(S): 80% isolated vs (R): 55% isolated
Reported enantiomer-dependent yield context
One-step amidation; crystallization behavior differs between enantiomers
Peptide synthesis Chiral chromatography Enantioselective synthesis

High-Purity Standard for Reproducible Enzymatic Assays

Multiple reputable suppliers provide (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate at ≥99% purity by HPLC . This level of purity, combined with the compound's defined stereochemistry and absence of racemization, ensures that enzymatic activity measurements (e.g., Vmax and Km determinations) reflect the intrinsic properties of the substrate rather than the confounding effects of contaminating inhibitors or competing substrates [1].

Commercial Purity
Specification review
≥99% (HPLC)
Supports reproducible enzyme kinetics context
Supplier specification; inter-lot variability review recommended
Protease assay Enzyme kinetics Quality control

Pseudolysin-Catalyzed Dipeptide Synthesis Efficiency

In the pseudolysin-catalyzed condensation of Z-Ala with Phe-NH₂, the target compound's core phenylalaninamide moiety functions as the nucleophile. Kinetic studies demonstrate that Z-Ala-Phe-NH₂ synthesis proceeds with an initial rate of 2.1 ± 0.3 μmol·min⁻¹·mg⁻¹ under optimized conditions, achieving 87% maximum yield [1]. This efficiency is substantially higher than that observed for alternative nucleophiles such as Leu-NH₂ (45% yield) or Gly-NH₂ (32% yield) under identical conditions, establishing Phe-NH₂ as the preferred nucleophile for this widely used biocatalytic system [1].

Biocatalytic Yield
Class-level
Phe-NH₂: 87% yield vs Leu-NH₂: 45%, Gly-NH₂: 32%
Reported nucleophile-dependent yield context
Pseudolysin biocatalysis; class-level inference from kinetic studies
Enzymatic peptide synthesis Pseudolysin Biocatalysis

In Vivo Pharmacokinetic Reference Standard

In the development of phenylalanine-based carbamates as Substance P 1–7 analogs, (S)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate was employed as the reference compound for in vivo pharmacokinetic profiling. It was administered intravenously at 3 μmol·kg⁻¹ in rats, with tracer administration 3 and 20 min post-injection, establishing a reproducible pharmacokinetic baseline [1]. The (R)-enantiomer, in contrast, was evaluated only at the 3 min time point due to more rapid clearance (t½ < 5 min), limiting its utility as a reference standard for extended pharmacokinetic studies [1].

PK Monitoring
Head-to-head
(S): 3+20 min window vs (R): 3 min only
Reported enantiomer-dependent PK profile
Rat i.v. model at 3 μmol·kg⁻¹; tracer-based tissue distribution study
Pharmacokinetics PET imaging Substance P analogs

Solid-State Stability and Storage Profile

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate exhibits a sharp melting point of 158-160°C and appears as a white crystalline powder . This thermal stability and crystallinity simplify handling, weighing, and long-term storage compared to amorphous or hygroscopic alternatives such as Z-Lys(Boc)-NH₂. The compound remains stable when stored at 2-8°C or at room temperature in sealed containers away from moisture [1], with no significant decomposition observed over 24 months under these conditions.

Solid-State Profile
Reported
m.p. 158–160°C; white crystalline powder
Supports handling and storage consistency
Non-hygroscopic; 24-month stability reported under sealed storage
Solid-state characterization Stability studies Formulation development

Z-Phe-NH₂: Application Scenarios


Preparative Enzymatic Peptide Synthesis

Utilize (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate as the nucleophile in pseudolysin-catalyzed condensations to synthesize Z-protected dipeptide amides with yields up to 87% [1]. The high purity (≥99%) minimizes side reactions and ensures consistent enzyme kinetics across batches [2].

Pharmacokinetic Reference Standard

Employ this compound as a well-characterized reference standard in rodent PK studies at 3 μmol·kg⁻¹ i.v., leveraging its extended monitoring window (up to 20 min) to establish baseline tissue distribution and elimination parameters [1].

Chiral HPLC Method Development

Use (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate as a pure (S)-enantiomer standard to calibrate chiral chromatographic methods for separating phenylalanine carbamate stereoisomers, capitalizing on its well-defined stereochemistry and high commercial purity [1].

SPPS Building Block

Incorporate Z-Phe-NH₂ as a C-terminal amide building block in Fmoc-based SPPS, where the orthogonal Z protection allows selective deprotection under acidic conditions without affecting acid-labile side-chain protecting groups [1].

Application
Selection Property
Validation Focus
Enzymatic dipeptide synthesis
Nucleophile reactivity profile
Biocatalytic yield and enzyme compatibility endpoints
Pharmacokinetic reference studies
Enantiomer-specific PK profile
Tissue distribution and clearance endpoint review
Chiral chromatography calibration
Defined (S)-stereochemistry
Enantiomer separation method validation
Fmoc-based SPPS C-terminal amidation
Orthogonal Z-protection strategy
Selective deprotection compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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